

Characterization of DEA-C8-18 Perfluoroalkylethyl Phosphate: A Technical Guide

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Compound of Interest

Compound Name: **DEA-C8-18**
PERFLUOROALKYLETHYL
PHOSPHATE

Cat. No.: **B8822048**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of **DEA-C8-18 perfluoroalkylethyl phosphate**. Given that this substance is a complex mixture, this document focuses on the general chemical nature, representative structures, and applicable analytical methodologies.

Chemical Structure and Composition

DEA-C8-18 perfluoroalkylethyl phosphate is the diethanolamine salt of a complex mixture of mono- and bis(perfluoroalkylethyl) phosphate esters. The perfluoroalkyl chains (C8 to C18) consist of a carbon backbone where hydrogen atoms are substituted with fluorine atoms, conferring unique physicochemical properties. The general structure consists of a central phosphate group esterified with one or two perfluoroalkylethyl chains and neutralized with diethanolamine.

Representative Chemical Structures:

The substance is a mixture of mono- and diesters, with varying perfluoroalkyl chain lengths ($n = 7$ to 17).

- Monoester: $[\text{HO}(\text{CH}_2\text{CH}_2)_2\text{NH}_2]^+ [\text{R}_n\text{-CH}_2\text{CH}_2\text{O-P}(\text{O})(\text{OH})\text{O}]^-$
- Diester: $[\text{HO}(\text{CH}_2\text{CH}_2)_2\text{NH}_2]^+ [(\text{R}_n\text{-CH}_2\text{CH}_2\text{O})_2\text{-P}(\text{O})\text{O}]^-$

Where R_n represents a perfluoroalkyl chain of the formula $\text{F}(\text{CF}_2)_n$.

It is important to note that commercial products are complex mixtures containing a range of these structures.

Synthesis

A general method for the synthesis of fluoroalkyl phosphates involves the reaction of a perfluoroalkylethyl alcohol with a phosphorylating agent, followed by neutralization with diethanolamine.^[1]

Experimental Protocol: General Synthesis of Perfluoroalkyl Phosphates

- **Phosphorylation:** A mixture of perfluoroalkylethyl alcohols (with chain lengths ranging from C8 to C18) is reacted with a phosphorylating agent, such as phosphorus pentoxide (P_2O_5) or phosphorus oxychloride (POCl_3). This reaction typically yields a mixture of mono- and bis(fluoroalkyl)phosphoric acids.^[1] The reaction is usually carried out in the absence of a solvent or in an inert solvent.
- **Neutralization:** The resulting mixture of phosphoric acids is then neutralized with diethanolamine to a pH of approximately 6 to 8.^[1] This acid-base reaction forms the diethanolamine salt of the perfluoroalkylethyl phosphate esters.
- **Purification:** The final product is a complex mixture and may be used as is, or further purification steps can be employed to isolate specific fractions.

Due to the proprietary nature of industrial processes, specific reaction conditions, stoichiometry, and purification methods for commercial **DEA-C8-18 perfluoroalkylethyl phosphate** are not publicly available.

Analytical Characterization

The characterization of this complex mixture relies on a combination of advanced analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^{19}F NMR is a powerful tool for the analysis of per- and polyfluoroalkyl substances (PFAS). It can provide information on the types of fluorinated chains present and can be used for quantification. The terminal $-\text{CF}_3$ group of the perfluoroalkyl chain gives a characteristic signal around -82 ppm.[2] ^1H and ^{31}P NMR can be used to characterize the ethyl and phosphate moieties, respectively.

Experimental Protocol: ^{19}F NMR Analysis

- **Sample Preparation:** Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., acetone- d_6 , methanol- d_4).
- **Acquisition:** Acquire the ^{19}F NMR spectrum on a high-field NMR spectrometer. A quantitative ^{19}F NMR experiment would require a long relaxation delay and a calibrated internal standard.
- **Data Analysis:** Integrate the signals corresponding to the different fluorine environments to determine the relative abundance of different chain lengths and structural isomers.

Mass Spectrometry (MS):

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of individual components in complex PFAS mixtures.[3][4][5] Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of anionic fluorinated surfactants.[3]

Experimental Protocol: LC-MS/MS Analysis

- **Sample Preparation:** Dilute the sample in a suitable solvent, such as methanol or acetonitrile. Solid-phase extraction (SPE) may be used for sample cleanup and pre-concentration.[4][5]
- **Chromatographic Separation:** Separate the components of the mixture using a C18 or other suitable liquid chromatography column. A gradient elution with a mobile phase consisting of

water and methanol or acetonitrile, often with an ammonium acetate or ammonium hydroxide additive, is commonly employed.

- **Mass Spectrometric Detection:** Detect the separated components using a tandem mass spectrometer in negative ion mode. Precursor and product ion scans can be used to identify and quantify the individual mono- and diesters with different perfluoroalkyl chain lengths.

Physicochemical Properties

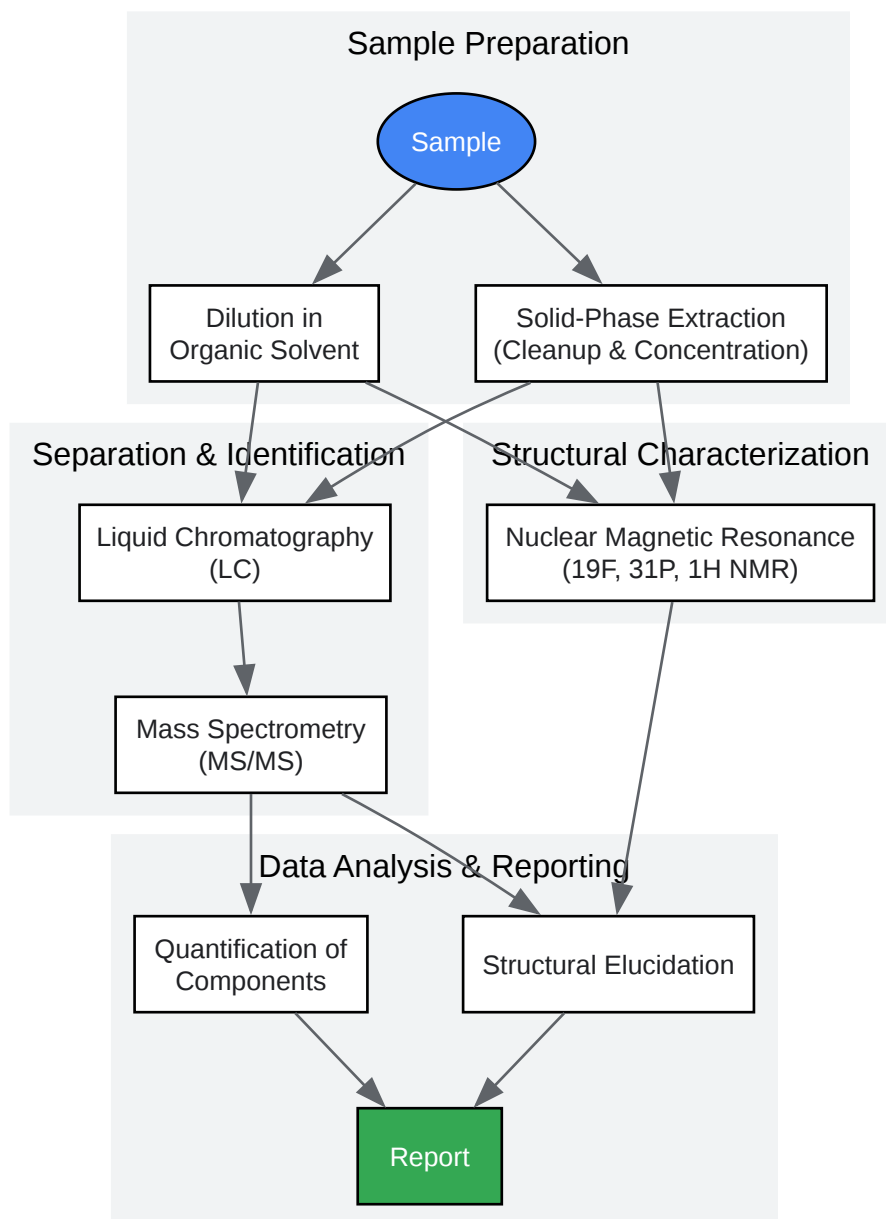
The physicochemical properties of **DEA-C8-18 perfluoroalkylethyl phosphate** are characteristic of fluorinated surfactants, which are known for their ability to significantly lower surface tension. Specific quantitative data for this exact mixture is not readily available in the public domain. The table below summarizes general properties expected for such a substance based on data for similar long-chain fluorinated surfactants.

Property	Typical Value/Characteristic
Appearance	Can range from a viscous liquid to a waxy solid
Solubility	Generally soluble in water and polar organic solvents
Surface Tension	Very low critical micelle concentration (CMC) and low surface tension at the CMC
Thermal Stability	High, due to the strength of the C-F bond
Chemical Stability	Resistant to strong acids, bases, and oxidizing agents

Workflow and Methodologies

As specific signaling pathway information for **DEA-C8-18 perfluoroalkylethyl phosphate** is not available, a logical workflow for its comprehensive chemical analysis is presented below.

Analytical Workflow for DEA-C8-18 Perfluoroalkylethyl Phosphate

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Analytical Workflow Diagram

Conclusion

DEA-C8-18 perfluoroalkylethyl phosphate is a complex mixture of fluorinated surfactants with a range of perfluoroalkyl chain lengths. Its characterization requires sophisticated analytical techniques, primarily LC-MS/MS and ^{19}F NMR, to elucidate the composition of the mixture. While specific synthesis protocols and physicochemical data are limited in open literature, general principles of fluoroalkyl phosphate synthesis and the properties of similar surfactants provide a strong basis for understanding this substance. Further research is needed to determine the precise composition of commercial mixtures and to investigate their biological activities and potential signaling pathways.

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